4-(4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenol
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Overview
Description
4-(4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenol is a compound belonging to the benzodiazepine family Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenol typically involves the condensation of 4-bromo-o-phenylenediamine with benzoylacetic ester in refluxing xylene . This reaction forms the benzodiazepine core, which can then be further functionalized to introduce the phenol group.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The benzodiazepine core can be reduced to form dihydro derivatives.
Substitution: Halogenation and nitration reactions can occur at specific positions on the benzodiazepine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation can be achieved using N-bromosuccinimide or sulfuryl chloride.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated and nitrated benzodiazepine derivatives
Scientific Research Applications
4-(4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenol has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its anxiolytic and sedative properties.
Industry: Potential use in the development of new pharmaceuticals and chemical intermediates
Mechanism of Action
The mechanism of action of 4-(4-Phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenol involves its interaction with the gamma-aminobutyric acid (GABA) receptor. By binding to this receptor, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The phenol group may also contribute to its binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Chlordiazepoxide: Known for its use in the treatment of anxiety disorders.
Lorazepam: Commonly used for its sedative effects.
Properties
CAS No. |
917804-97-8 |
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Molecular Formula |
C21H18N2O |
Molecular Weight |
314.4 g/mol |
IUPAC Name |
4-(4-phenyl-2,3-dihydro-1H-1,5-benzodiazepin-2-yl)phenol |
InChI |
InChI=1S/C21H18N2O/c24-17-12-10-16(11-13-17)21-14-20(15-6-2-1-3-7-15)22-18-8-4-5-9-19(18)23-21/h1-13,21,23-24H,14H2 |
InChI Key |
FZTXIHIFZYQFSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC2=CC=CC=C2N=C1C3=CC=CC=C3)C4=CC=C(C=C4)O |
Origin of Product |
United States |
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